(4-Formyl-3,5-dimethylphenyl)boronic acid is a valuable building block for Suzuki coupling reactions []. This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. By incorporating the (4-formyl-3,5-dimethylphenyl) moiety into complex molecules, researchers can achieve desired functionalities due to the presence of the formyl (CHO) group and the two methyl (CH3) groups on the phenyl ring [].
Here, some research explores the use of (4-Formyl-3,5-dimethylphenyl)boronic acid in Suzuki coupling reactions:
While Suzuki coupling reactions are the primary application, some research explores alternative uses for (4-Formyl-3,5-dimethylphenyl)boronic acid. These areas are still under development, and more research is needed to fully understand their potential.
(4-Formyl-3,5-dimethylphenyl)boronic acid is an organic compound with the molecular formula CHBO and a molecular weight of approximately 177.99 g/mol. This compound features a phenyl ring substituted with a formyl group (−CHO) at the para position (4-position) and two methyl groups (−CH) at the meta positions (3- and 5-positions). The presence of the boronic acid functional group (−B(OH)) enhances its reactivity, particularly in cross-coupling reactions. Its planar structure and electron-withdrawing nature of the boron atom contribute to its utility in organic synthesis, especially in forming carbon-carbon bonds through palladium-catalyzed reactions like the Suzuki-Miyaura coupling.
The primary chemical reaction involving (4-Formyl-3,5-dimethylphenyl)boronic acid is the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. The mechanism involves two key steps:
This compound can also participate in other coupling reactions, although these applications are less explored.
(4-Formyl-3,5-dimethylphenyl)boronic acid can be synthesized through several methods:
The primary application of (4-Formyl-3,5-dimethylphenyl)boronic acid is as a building block in organic synthesis, particularly in:
Interaction studies involving (4-Formyl-3,5-dimethylphenyl)boronic acid mainly focus on its reactivity in coupling reactions. Its ability to form stable complexes with palladium makes it a valuable reagent in synthetic chemistry. Additionally, studies on its interactions with biological molecules could provide insights into potential enzyme inhibition mechanisms .
(4-Formyl-3,5-dimethylphenyl)boronic acid shares structural similarities with several other boronic acids that feature different substitutions on the phenyl ring. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(4-Formyl-3-methylphenyl)boronic acid | 398151-59-2 | 1.00 |
(3-Formyl-4-methylphenyl)boronic acid | 1106869-99-1 | 1.00 |
3-Formyl-2-methylphenylboronic acid | 631909-10-9 | 0.92 |
(4-Formyl-2,3-dimethylphenyl)boronic acid | 643093-74-7 | 0.92 |
(3,5-Diformylphenyl)boronic acid | 480424-62-2 | 0.91 |
These compounds exhibit similar functional groups but differ in their substituents on the aromatic ring, affecting their reactivity and application potential in synthetic chemistry.